N-[4-(isobutyrylamino)phenyl]-2-nitrobenzamide
Overview
Description
N-[4-(isobutyrylamino)phenyl]-2-nitrobenzamide is a useful research compound. Its molecular formula is C17H17N3O4 and its molecular weight is 327.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.12190603 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of derivatives related to N-[4-(isobutyrylamino)phenyl]-2-nitrobenzamide. For instance, novel thermally stable polyimides were synthesized from a diamine containing sulfone, ether, and amide structure, showing potential applications in materials science (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004). Another study focused on the synthesis, characterization, and density functional theory investigations of N,N-diacylaniline derivatives, highlighting the importance of structural modifications on their physical properties (Al‐Sehemi, Abdul-Aziz Al-Amri, & Irfan, 2017).
Applications in Material Science
Compounds similar to this compound have been researched for their applications in material science, such as in the development of corrosion inhibitors for metals. A study demonstrated the synthesis and corrosion inhibition efficiency of N-phenyl-benzamide derivatives on mild steel, offering insights into their protective capabilities against corrosion (Mishra et al., 2018).
Crystal Structure Analysis
Crystal structure analysis of similar compounds has provided valuable information about their molecular configurations and potential applications. The structure of N-phenyl-2-nitrobenzamide, for example, was studied for its relevance to the biosynthesis of acridone alkaloids, demonstrating the importance of understanding molecular interactions for synthetic biology applications (Jackson et al., 2002).
Antibacterial Activity
Research into the antibacterial activity of metal complexes with N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide derivatives revealed their potential as antibacterial agents, further expanding the scope of applications for these types of compounds (Saeed, Rashid, Ali, & Hussain, 2010).
Properties
IUPAC Name |
N-[4-(2-methylpropanoylamino)phenyl]-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-11(2)16(21)18-12-7-9-13(10-8-12)19-17(22)14-5-3-4-6-15(14)20(23)24/h3-11H,1-2H3,(H,18,21)(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLYXIJALICVTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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